![molecular formula C21H20FN3O B3016381 N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide CAS No. 1903677-61-1](/img/structure/B3016381.png)
N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as fluorinated phenyl groups and propanamide linkages, which are often explored for their biological activities, particularly as ligands for various receptors.
Synthesis Analysis
The synthesis of related compounds involves multi-step reaction sequences. For instance, the synthesis of a radiolabelled ligand for the NMDA receptor antagonist involved a three-step reaction sequence starting from a difluorobenzophenone precursor, followed by catalytic tritiation . Similarly, compounds with biphenyl structures were synthesized through reactions involving amphetamine and flurbiprofen, indicating the use of common pharmaceutical intermediates to obtain the final products . These methods suggest that the synthesis of "this compound" would likely involve a multi-step process, potentially starting from a bipyridine and a fluorinated phenyl precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including 1H and 13C-NMR, UV, IR, HPLC, and mass spectral data . These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure. For the compound , similar analytical methods would be employed to confirm the structure and to elucidate the position and nature of the substituents on the bipyridine and phenyl rings.
Chemical Reactions Analysis
The related compounds have been synthesized through reactions that involve the formation of amide bonds, which are common in pharmaceutical chemistry due to their stability and presence in bioactive molecules . The chemical reactivity of the compound would likely involve the amide linkage, as well as potential interactions between the bipyridine moiety and other chemical entities. The fluorinated phenyl group could also influence the compound's reactivity, as fluorine atoms can affect the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "this compound" are influenced by their molecular structure. For example, the presence of a fluorinated phenyl group can impact the compound's lipophilicity, which in turn affects its pharmacokinetic properties . The bipyridine moiety could contribute to the compound's ability to coordinate with metal ions, potentially making it relevant in the context of metallopharmaceuticals. The amide bond is typically associated with a certain degree of rigidity in the molecular structure, which can influence the compound's binding affinity to biological targets.
科学的研究の応用
Research Applications in Medicinal Chemistry and Pharmacology
TRPV1 Antagonists for Pain Management : A study by Kim et al. (2012) discusses 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. The research highlights structure-activity relationships of derivatives in the C-region, revealing that specific interactions are critical for binding potency, with applications in analgesic activity in neuropathic pain models (Kim et al., 2012).
Met Kinase Inhibitors for Cancer Therapy : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This class of compounds demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models, indicating potential for cancer therapy (Schroeder et al., 2009).
Neurokinin-1 Receptor Antagonists for Clinical Administration : Harrison et al. (2001) describe an orally active, water-soluble neurokinin-1 receptor antagonist with high affinity and efficacy in pre-clinical tests relevant to emesis and depression, demonstrating the compound's potential for clinical administration (Harrison et al., 2001).
FAAH/COX Dual Inhibitory Potential Analgesic Agents : Deplano et al. (2021) explored the design, synthesis, and biological evaluation of flurbiprofen amides with dual inhibitory action against FAAH and COX. This research underscores the potential usefulness of dual-action compounds for anti-inflammatory and analgesic activity in animal pain models (Deplano et al., 2021).
特性
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-4-5-16(11-19(15)22)6-7-21(26)25-13-17-8-10-24-20(12-17)18-3-2-9-23-14-18/h2-5,8-12,14H,6-7,13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVGZLWZMBFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

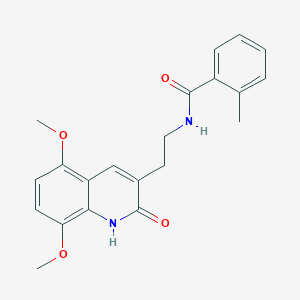
![1',6'-dimethyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3016300.png)

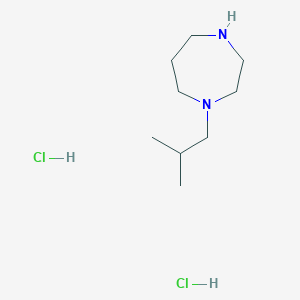

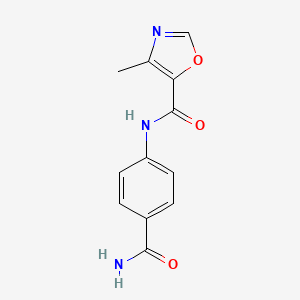
![1-Benzothiophen-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3016310.png)
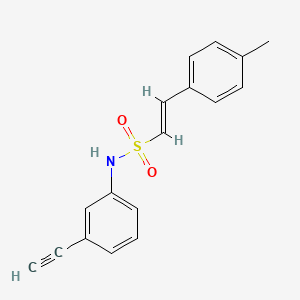
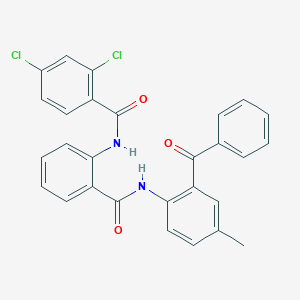
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)
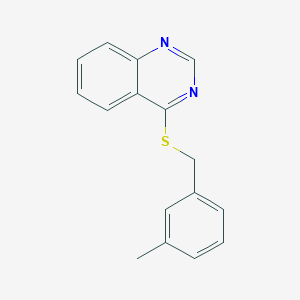
![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3016320.png)
![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)